4-(4-Dimethylaminostyryl)quinoline

Overview

Description

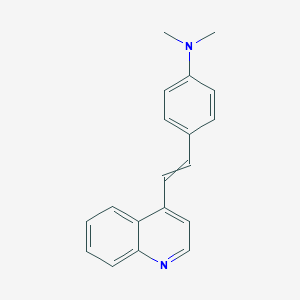

4-(4-Dimethylaminostyryl)quinoline is an organic compound with the molecular formula C19H18N2. It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is known for its unique structural features, which include a quinoline ring system substituted with a dimethylaminostyryl group. It appears as a light yellow to brown powder or crystalline solid and has a melting point of approximately 140°C .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-(4-Dimethylaminostyryl)quinoline can be synthesized through various methods. One efficient method involves the condensation of quinaldine with aromatic aldehydes in the presence of acetic anhydride under microwave irradiation. This method allows for a high yield of the desired product in a relatively short reaction time . The reaction is typically carried out in the absence of solvent using catalytic amounts of zinc chloride (ZnCl2) and microwave irradiation at 600 W for 5-15 minutes .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of microwave-assisted synthesis is also explored in industrial settings to reduce reaction times and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

4-(4-Dimethylaminostyryl)quinoline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired product is obtained .

Major Products Formed

The major products formed from these reactions include various quinoline derivatives with different functional groups, such as hydroxyl, nitro, and amino groups. These derivatives have unique properties and applications in different fields .

Scientific Research Applications

Biological Imaging

Fluorescent Dyes

4-(4-Dimethylaminostyryl)quinoline is extensively used as a fluorescent dye in biological imaging. Its high sensitivity and specificity allow researchers to visualize cellular structures and processes effectively. This capability is crucial for studying cellular dynamics in real-time, aiding in the understanding of various biological phenomena .

Photodynamic Therapy

Cancer Treatment

In the realm of medical applications, this compound plays a vital role in photodynamic therapy (PDT). PDT involves the activation of photosensitizing agents by light to produce reactive oxygen species (ROS), which selectively kill cancer cells. Studies have shown that this compound can be activated by specific wavelengths of light, making it a promising candidate for targeted cancer therapies .

Organic Light Emitting Diodes (OLEDs)

Display Technology

The compound is also utilized in the development of OLEDs, where it enhances the efficiency and brightness of displays in consumer electronics. Its excellent luminescent properties contribute to improved color purity and energy efficiency in OLED applications .

Sensor Technology

Environmental Monitoring

In sensor technology, this compound is employed to create sensors capable of detecting environmental pollutants. These sensors offer a cost-effective solution for monitoring air and water quality, providing essential data for environmental protection efforts .

Material Science

Advanced Materials Development

Research in material science has explored the use of this compound for creating new polymers with unique optical properties. These advancements can lead to innovative applications across various industries, including electronics and materials engineering .

Case Study 1: Photodynamic Therapy Efficacy

A study evaluated the effectiveness of this compound in inducing apoptosis in cancer cells through photodynamic mechanisms. The results indicated a significant reduction in cell viability upon light activation, highlighting its potential as an effective therapeutic agent against tumors .

Case Study 2: Fluorescent Imaging Techniques

In another study focusing on cellular imaging, researchers utilized this compound to track intracellular processes. The findings demonstrated that it could effectively label specific organelles within living cells, providing insights into cellular functions and interactions .

Case Study 3: OLED Performance

Research into OLEDs incorporating this compound revealed enhanced performance metrics compared to traditional materials. The compound's ability to emit bright light with minimal energy loss positions it as a key player in future display technologies .

Mechanism of Action

The mechanism of action of 4-(4-Dimethylaminostyryl)quinoline involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain proteins and enzymes, affecting their activity and leading to various biological effects. For example, it can inhibit the activity of heme polymerase, leading to the accumulation of toxic heme in cells . This mechanism is similar to that of other quinoline derivatives used in antimalarial drugs .

Comparison with Similar Compounds

4-(4-Dimethylaminostyryl)quinoline can be compared with other similar compounds, such as:

4-(4-Nitrostyryl)quinoline: This compound has a nitro group instead of a dimethylamino group, leading to different chemical and biological properties.

4-(4-Hydroxystyryl)quinoline: The presence of a hydroxyl group in this compound makes it more reactive in certain chemical reactions.

4-(2-Hydroxystyryl)quinoline: This compound has a hydroxyl group in a different position, affecting its reactivity and applications.

The uniqueness of this compound lies in its specific structural features and the presence of the dimethylamino group, which imparts unique chemical and biological properties .

Biological Activity

4-(4-Dimethylaminostyryl)quinoline is a synthetic compound belonging to the quinoline family, characterized by a dimethylaminostyryl substituent. This compound has garnered attention in scientific research due to its diverse biological activities, including potential applications in cancer therapy, antimicrobial activity, and its role as a fluorescent probe.

- Molecular Formula : C19H18N2

- Molecular Weight : 290.36 g/mol

- Appearance : Light yellow to brown powder or crystalline solid

- Melting Point : Approximately 140°C

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets:

- Inhibition of Enzymatic Activity : It has been shown to inhibit heme polymerase, leading to the accumulation of toxic heme within cells, which can induce apoptosis in cancer cells.

- Cellular Uptake and Accumulation : The compound exhibits rapid cellular uptake and influences metabolic pathways, affecting glycolysis and respiration rates in malignant and non-malignant cells, challenging traditional cancer theories like Warburg's hypothesis.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. The compound's structure-activity relationship (SAR) has been explored to enhance its efficacy against various cancer cell lines:

- Case Study : In vitro studies demonstrated that derivatives of this compound showed significant antiproliferative effects against HCT 116 colon cancer cells, with IC50 values indicating potent activity .

- Mechanism Insights : Flow cytometry analyses revealed that treatment with the compound leads to cell cycle arrest in the G2/M phase, suggesting a mechanism for its anticancer effects .

| Cell Line | IC50 (µM) | p53 Status |

|---|---|---|

| HCT 116 p53 +/+ | <0.1 | Wild-type p53 |

| HCT 116 p53 -/- | >25 | Deletion of p53 |

Antimicrobial Activity

This compound also exhibits antimicrobial properties. Studies have shown effectiveness against various bacterial strains:

- Research Findings : The compound demonstrated significant antibacterial activity, which is hypothesized to stem from its ability to disrupt bacterial membrane integrity and inhibit essential enzymatic functions .

Structure-Activity Relationship (SAR)

The biological efficacy of this compound can be influenced by modifications to its structure. Research has focused on substituting different functional groups at various positions on the quinoline ring:

- Substituent Variations : Modifications such as introducing hydroxyl or nitro groups have been explored. For instance, compounds with nitro substitutions showed enhanced anticancer properties compared to their non-nitro counterparts .

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, it is beneficial to compare it with similar compounds:

| Compound | Key Features | Biological Activity |

|---|---|---|

| 4-(4-Nitrostyryl)quinoline | Nitro group instead of dimethylamino | Varying anticancer properties |

| 4-(4-Hydroxystyryl)quinoline | Hydroxyl group increases reactivity | Enhanced antimicrobial effects |

| 4-Styrylquinoline | Lacks dimethylamino group | Lower anticancer efficacy |

Properties

CAS No. |

897-55-2 |

|---|---|

Molecular Formula |

C19H18N2 |

Molecular Weight |

274.4 g/mol |

IUPAC Name |

N,N-dimethyl-4-[(Z)-2-quinolin-4-ylethenyl]aniline |

InChI |

InChI=1S/C19H18N2/c1-21(2)17-11-8-15(9-12-17)7-10-16-13-14-20-19-6-4-3-5-18(16)19/h3-14H,1-2H3/b10-7- |

InChI Key |

CIXDQQGMRYRUQA-YFHOEESVSA-N |

SMILES |

CN(C)C1=CC=C(C=C1)C=CC2=CC=NC3=CC=CC=C23 |

Isomeric SMILES |

CN(C)C1=CC=C(C=C1)/C=C\C2=CC=NC3=CC=CC=C23 |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C=CC2=CC=NC3=CC=CC=C23 |

Key on ui other cas no. |

897-55-2 |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Does 4-(4-Dimethylaminostyryl)quinoline support or contradict Warburg's theory on the origin of cancer cells?

A2: Studies comparing the effects of this compound on malignant and nonmalignant lymphoblasts suggest a contradiction to Warburg's theory. [] While the compound did inhibit respiration and enhance glycolysis in both cell types, the malignant cells did not exhibit a significantly higher glycolytic rate than their nonmalignant counterparts. This finding challenges the core tenet of Warburg's theory, which posits that a respiratory impairment followed by a compensatory increase in glycolysis drives cancer development.

Q2: Have any structural modifications been explored to enhance the activity of this compound?

A3: Yes, several studies have investigated the Structure-Activity Relationship (SAR) of this compound and related compounds. Researchers have explored modifications to the aminostyryl portion [, ], substitutions on the styryl ring [], and the introduction of various functional groups like hydroxy, nitro, amino, and methoxy groups [, ]. These modifications aim to understand how different structural elements influence the compound's anti-tumor activity, potentially leading to more potent and selective derivatives.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.